(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
921938-01-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-2-11(8-14-10(13)12-11)6-5-9-4-3-7-15-9/h3-7H,2,8H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
XEFZLRAMNCMVHP-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)C=CC2=CC=CS2 |
Canonical SMILES |
CCC1(COC(=O)N1)C=CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Core: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative is coupled with an alkene in the presence of a palladium catalyst.
Chiral Resolution: The chiral center at the 4-position can be introduced using chiral auxiliaries or by employing asymmetric synthesis techniques.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group or the thiophene ring can be substituted with various functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted oxazolidinones depending on the reagents used.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Employed in the synthesis of complex organic molecules.
Biology:
- Potential applications in the development of chiral drugs.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Explored for its use in the treatment of various diseases due to its unique structure.
Industry:
- Used in the synthesis of fine chemicals and pharmaceuticals.
- Potential applications in the development of new materials.
Mechanism of Action
The mechanism of action of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazolidinone ring and the thiophene moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues in the Oxazolidinone Family
Oxazolidinones exhibit diverse substituent patterns that influence their reactivity and applications. Key structural analogues include:
Key Observations :
- Steric Effects : The ethyl group in the target compound offers moderate steric hindrance compared to bulkier substituents like benzyl () or isopropyl (), which may influence enantioselectivity in catalytic reactions.
- Electronic Effects : The thiophene moiety provides π-conjugation and sulfur-based electron-richness, contrasting with pyrrole () or chloroacetyl () groups, which alter electrophilic reactivity.
Thiophene-Containing Heterocycles
Thiophene is a common bioisostere for phenyl groups, enhancing metabolic stability. Comparable thiophene-bearing compounds include:
Key Observations :
Crystallographic and Spectral Comparisons
Crystal structures of related oxazolidinones reveal conformational trends:
- The target compound’s oxazolidinone ring is expected to adopt a planar conformation, similar to 3-{2-[(3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one, which exhibits a 30.12° dihedral angle between the oxazolidinone and quinoxaline rings .
- Hydrogen bonding patterns (e.g., water-mediated chains in ) influence solubility and stability, a feature likely shared with the target compound due to the oxazolidinone’s carbonyl group.
Spectral Data :
- IR Spectroscopy: The carbonyl stretch (~1750–1800 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹) are diagnostic.
- NMR : The ethenyl-thiophene protons resonate distinctively (δ 6.5–7.5 ppm), differing from phenyl or pyridyl analogues .
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one. In particular, derivatives of thiophenes have been evaluated for their efficacy against viral infections. For instance, a series of compounds containing thiophene moieties have shown promising results as non-nucleoside inhibitors of dengue virus polymerase, with some exhibiting submicromolar activity against all four serotypes of the virus . This suggests that this compound could be explored further for its potential as an antiviral agent.
Antimicrobial Activity
The oxazolidinone class of compounds has been recognized for its antimicrobial properties. The structure of this compound may contribute to its effectiveness against various bacterial strains. Studies suggest that modifications to the oxazolidinone scaffold can enhance antibacterial activity, making it a candidate for further research in antibiotic development.
Polymer Chemistry
The unique structure of this compound allows it to be utilized in polymer synthesis. Its thiophene component can facilitate the formation of conductive polymers when incorporated into polymer matrices. This property is valuable in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Structure–Activity Relationship Studies
The compound has been subjected to structure–activity relationship (SAR) studies to optimize its biological properties. By modifying different parts of the molecule, researchers aim to enhance its potency and selectivity against specific targets. These studies are crucial for developing more effective therapeutic agents based on the oxazolidinone framework.
Case Study 1: Antiviral Efficacy
In a study published by Elsevier, a series of compounds derived from thiophene were synthesized and tested for their antiviral activity against dengue virus polymerase. Among these compounds, those structurally related to this compound exhibited significant inhibitory effects at low concentrations . This study underscores the potential of this compound class in developing new antiviral therapies.
Case Study 2: Polymer Applications
Research conducted on conductive polymers incorporating thiophene derivatives demonstrated enhanced electrical conductivity and stability when combined with oxazolidinone structures. These findings suggest that this compound could play a critical role in advancing material science applications by improving the performance characteristics of electronic devices.
Q & A
Q. What synthetic routes are commonly employed to prepare (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one?
The compound can be synthesized via condensation reactions involving chiral oxazolidinone precursors. For example, analogous oxazolidinones are synthesized using nucleophilic substitution with reagents like bis(2-chloroethyl)amine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF), followed by recrystallization for purification . Another approach involves refluxing thiophene aldehydes with thiazolidinone derivatives in glacial acetic acid with anhydrous sodium acetate as a catalyst, as seen in similar thiophene-containing heterocycles .
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
Single-crystal X-ray diffraction (SCXRD) is the primary method. For example, in related oxazolidinone derivatives, SCXRD revealed near-planar oxazolidinone rings (deviation <0.06 Å) and torsional angles between substituents (e.g., 30.12° between oxazolidinone and fused quinoxaline systems). Hydrogen bonding networks involving water molecules or heteroatoms (e.g., N and O) stabilize the crystal lattice, forming chains along specific crystallographic axes . Data collection is typically performed using a Bruker diffractometer, with refinement via SHELXL .
Q. Which spectroscopic techniques are used to confirm the compound’s structure?
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl groups δ ~1.2–1.5 ppm) and confirms conjugation in the ethenyl-thiophene moiety.
- IR : Identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and C-S/C-N bonds in the oxazolidinone ring.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are applied to study the electronic and thermochemical properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is used to calculate bond dissociation energies, ionization potentials, and electron affinities. For example, Becke’s 1993 study demonstrated that including exact exchange improves accuracy in thermochemical data (average deviation ~2.4 kcal/mol for atomization energies) . These methods help predict reactivity, such as the influence of the thiophene’s electron-rich π-system on conjugation with the oxazolidinone ring.
Q. How do steric and electronic effects of the ethyl and thiophene groups influence reactivity in enantioselective synthesis?
The ethyl group at the 4R position introduces steric hindrance, directing stereoselective additions (e.g., via Evans’ chiral auxiliaries). The thiophene’s electron-donating sulfur atom enhances conjugation in the ethenyl group, stabilizing transition states in cycloadditions or nucleophilic substitutions. Asymmetric induction is often achieved using LHMDS (lithium hexamethyldisilazide) at low temperatures (-78°C) to control configuration .
Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes reported in literature?
Contradictions may arise from variations in catalysts (e.g., NaOAc vs. piperidine in Knoevenagel condensations) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, glacial acetic acid vs. ethanol as solvents may alter reaction rates due to differences in proton availability .
Q. How do hydrogen bonding interactions in the crystal lattice affect the compound’s stability and solubility?
Hydrogen bonds between the oxazolidinone carbonyl and water molecules (O-H···O/N) enhance thermal stability but reduce solubility in non-polar solvents. In the monohydrate form, these interactions create a rigid lattice, as observed in SCXRD studies (R-factor ~0.046) . Solubility can be modulated by introducing polar substituents (e.g., -OH or -OMe) or using co-solvents like DMSO .
Methodological Notes
- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy confirms the 4R configuration .
- Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., SCXRD + NMR) to address batch variability .
- Software Tools : Gaussian (DFT), SHELX (crystallography), and MestReNova (NMR analysis) are critical for data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
